molecular formula C22H16ClNO2 B2791897 1-Chloro-5-(phenethylamino)anthracene-9,10-dione CAS No. 324044-60-2

1-Chloro-5-(phenethylamino)anthracene-9,10-dione

Cat. No.: B2791897
CAS No.: 324044-60-2
M. Wt: 361.83
InChI Key: FWIQMHZFQZHKSZ-UHFFFAOYSA-N
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Description

1-Chloro-5-(phenethylamino)anthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a chlorine atom at the first position, a phenethylamino group at the fifth position, and two ketone groups at the ninth and tenth positions of the anthracene core. Anthracene derivatives are known for their photophysical properties and are widely used in various scientific and industrial applications .

Properties

IUPAC Name

1-chloro-5-(2-phenylethylamino)anthracene-9,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClNO2/c23-17-10-4-8-15-19(17)21(25)16-9-5-11-18(20(16)22(15)26)24-13-12-14-6-2-1-3-7-14/h1-11,24H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWIQMHZFQZHKSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Chloro-5-(phenethylamino)anthracene-9,10-dione typically involves the following steps:

    Starting Materials: The synthesis begins with anthracene-9,10-dione as the core structure.

    Amination: The phenethylamino group is introduced at the fifth position through nucleophilic substitution reactions.

Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-Chloro-5-(phenethylamino)anthracene-9,10-dione undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Chloro-5-(phenethylamino)anthracene-9,10-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Chloro-5-(phenethylamino)anthracene-9,10-dione involves its interaction with molecular targets through its photophysical properties. Upon absorption of light, the compound can undergo electronic transitions that result in the generation of reactive oxygen species. These reactive species can induce cellular damage, making the compound useful in photodynamic therapy. The specific molecular pathways involved depend on the cellular context and the presence of other interacting molecules .

Comparison with Similar Compounds

1-Chloro-5-(phenethylamino)anthracene-9,10-dione can be compared with other anthracene derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct photophysical properties and reactivity.

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